N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide
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Description
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor that is expressed on the surface of many cells in the body, including immune cells. CPI-444 has been shown to have potential therapeutic applications in cancer and other diseases.
Scientific Research Applications
Antisecretory and Cytoprotective Properties
Imidazo[1,2-a]pyridines have been investigated for their gastric antisecretory and cytoprotective properties, indicating potential as antiulcer agents. These compounds are not classified as histamine (H2) receptor antagonists nor prostaglandin analogues. Their mechanism may involve the inhibition of the H+/K+-ATPase enzyme, suggesting a novel approach to ulcer treatment without the conventional pathways (Kaminski et al., 1985).
Metabolic Pathways in Mice
Research on chloropyridinyl neonicotinoid insecticides, which share structural similarities with imidazo[1,2-a]pyridines, focuses on their metabolism in mice. These studies provide insights into the metabolic pathways and pharmacokinetics of compounds bearing the imidazo[1,2-a]pyridine core, contributing to the understanding of their behavior in biological systems (Ford & Casida, 2006).
Fluorescent Probes for Mercury Detection
Imidazo[1,2-a]pyridine derivatives have been developed as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. This application highlights the potential of these compounds in environmental monitoring and the detection of heavy metals (Shao et al., 2011).
Synthesis and Crystal Structure
The synthesis and structural characterization of imidazo[1,2-a]pyridine derivatives, exemplified by N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, showcase the versatility of these compounds in the field of organic chemistry and drug design. Such studies provide foundational knowledge for the development of new therapeutic agents (Chen et al., 2021).
properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-5-9-18(10-6-15)25-14-20(24)23(16-7-8-16)13-17-12-21-19-4-2-3-11-22(17)19/h2-6,9-12,16H,7-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLGALIMASCGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide |
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